Benzoyl-carbonyl-13cchloride
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Overview
Description
Benzoyl-carbonyl-13cchloride, also known as benzoyl chloride-α-13C, is a specialized isotopic compound where the carbonyl carbon is labeled with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to its isotopic labeling. It is a colorless, fuming liquid with an irritating odor and is highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl-carbonyl-13cchloride can be synthesized from benzoic acid-α-13C. One common method involves the reaction of benzoic acid-α-13C with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically proceeds as follows:
- With Thionyl Chloride:
C6H5COOH+SOCl2→C6H5COCl+SO2+HCl
- With Phosphorus Pentachloride:
C6H5COOH+PCl5→C6H5COCl+POCl3+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring high purity and yield. The use of advanced distillation techniques helps in purifying the final product .
Chemical Reactions Analysis
Types of Reactions: Benzoyl-carbonyl-13cchloride undergoes several types of chemical reactions, including:
- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
- Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
- Reduction: It can be reduced to benzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
- Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
- Hydrolysis: Water or aqueous base (e.g., NaOH).
- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Amides: Formed from reaction with amines.
- Esters: Formed from reaction with alcohols.
- Benzoic Acid: Formed from hydrolysis.
- Benzaldehyde: Formed from reduction .
Scientific Research Applications
Benzoyl-carbonyl-13cchloride is extensively used in various fields of scientific research:
- Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.
- Biology: Employed in metabolic studies to trace the incorporation of the benzoyl group in biological systems.
- Medicine: Utilized in the synthesis of labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.
- Industry: Used in the production of labeled polymers and materials for studying degradation and stability .
Mechanism of Action
The mechanism of action of benzoyl-carbonyl-13cchloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The carbon-13 labeling allows for detailed tracking of the compound through various reaction pathways, providing insights into the molecular targets and mechanisms involved .
Comparison with Similar Compounds
- Benzoyl Chloride: The non-labeled version of benzoyl-carbonyl-13cchloride, used widely in organic synthesis.
- Benzyl Chloride: Contains a benzyl group instead of a benzoyl group, used in the synthesis of benzyl compounds.
- Acetyl Chloride: Contains an acetyl group, used in acetylation reactions.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it invaluable for tracing and studying reaction mechanisms. This isotopic labeling provides a distinct advantage in research applications where tracking the fate of the carbonyl carbon is crucial .
Properties
Molecular Formula |
C8H5ClO2 |
---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-oxo-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/i8+1 |
InChI Key |
BNGOFPJWZUXKNR-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[13C](=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)Cl |
Origin of Product |
United States |
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